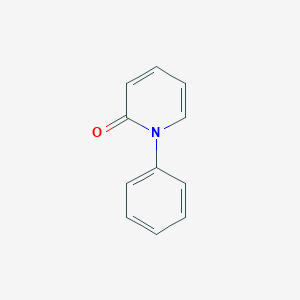
N-Phénylpyridin-2(1H)-one
Vue d'ensemble
Description
N-Phenyl-2-pyridone is a heterocyclic compound that belongs to the class of 2-pyridones. This compound is characterized by a pyridone ring substituted with a phenyl group at the nitrogen atom. It has garnered significant attention due to its versatile applications in various fields, including biology, medicine, and industry.
Applications De Recherche Scientifique
N-Phenyl-2-pyridone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: N-Phenyl-2-pyridone derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Mécanisme D'action
Target of Action
N-Phenylpyridin-2(1H)-one, also known as 1-PHENYLPYRIDIN-2(1H)-ONE, 1-phenylpyridin-2-one, or N-Phenyl-2-pyridone, is a compound that has been used in the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . .
Mode of Action
It has been used in the synthesis of n-pyridin-2-yl, n-quinolin-2-yl, and n-isoquinolin-1-yl carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Biochemical Pathways
Its role in the synthesis of various carbamates suggests it may influence pathways where these compounds are involved .
Result of Action
Its role in the synthesis of various carbamates suggests it may have indirect effects through these compounds .
Action Environment
It’s worth noting that the compound is sensitive to air , suggesting that its stability and efficacy could be affected by exposure to oxygen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-pyridone typically involves the reaction of 2-pyridone with phenyl halides under basic conditions. One common method is the palladium-catalyzed cross-coupling reaction, where 2-pyridone reacts with phenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production of N-Phenyl-2-pyridone may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing production costs .
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenyl-2-pyridone N-oxide.
Reduction: Reduction reactions can convert it to N-phenyl-2-pyridone derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring or the pyridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: N-phenyl-2-pyridone N-oxide.
Reduction: Various N-phenyl-2-pyridone derivatives.
Substitution: Substituted N-phenyl-2-pyridone compounds with different functional groups.
Comparaison Avec Des Composés Similaires
N-Phenyl-2-pyridone can be compared with other similar compounds, such as:
2-Pyridone: The parent compound without the phenyl substitution.
N-Phenyl-2-hydroxypyridine: The tautomeric form of N-Phenyl-2-pyridone.
Ciclopirox: A hydroxypyridone derivative with antifungal properties.
Uniqueness: N-Phenyl-2-pyridone is unique due to its ability to form endoperoxides that can release multiple therapeutic agents, making it a promising candidate for combination therapies in cancer and fibrosis treatment .
Propriétés
IUPAC Name |
1-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNTNFZAGSJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344682 | |
| Record name | N-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13131-02-7 | |
| Record name | N-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 1-Phenylpyridin-2(1H)-one derivatives?
A: Several synthetic routes have been explored to obtain 1-Phenylpyridin-2(1H)-one derivatives. One approach involves the cyclization of aryl ketone anilides with diethyl malonate, followed by a ring-opening reaction. [, ] Another method involves the acetylation and iodination of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones. []
Q2: What spectroscopic techniques are commonly used to characterize 1-Phenylpyridin-2(1H)-one derivatives?
A: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize the synthesized 1-Phenylpyridin-2(1H)-one derivatives, confirming their structures. [, ]
Q3: Has the crystal structure of any 1-Phenylpyridin-2(1H)-one derivative been determined?
A: Yes, the crystal structure of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), a derivative of 1-Phenylpyridin-2(1H)-one, has been determined. It crystallizes in the chiral monoclinic space group P21. [] This information can be valuable for understanding structure-activity relationships and designing new derivatives.
Q4: What are the potential applications of 1-Phenylpyridin-2(1H)-one derivatives in medicinal chemistry?
A: Pirfenidone, a 1-Phenylpyridin-2(1H)-one derivative, has been approved in Europe and Japan for treating Idiopathic Pulmonary Fibrosis (IPF). [, ] Research suggests its mechanism of action involves reducing inflammatory cytokines, downregulating profibrotic growth factors, and mitigating oxidative stress. [] This highlights the potential of this compound class for developing novel therapeutics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

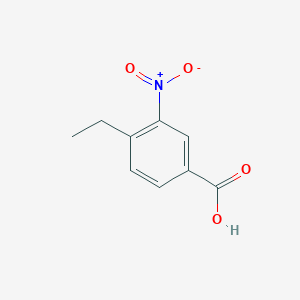
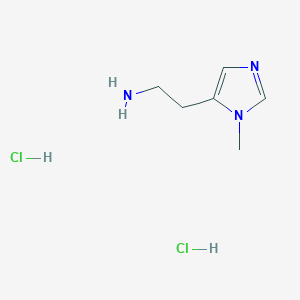
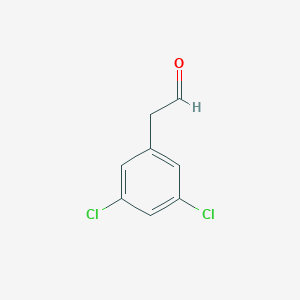
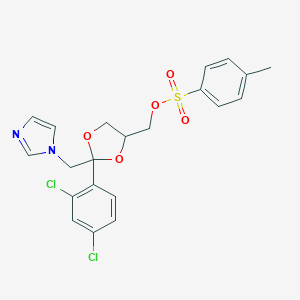
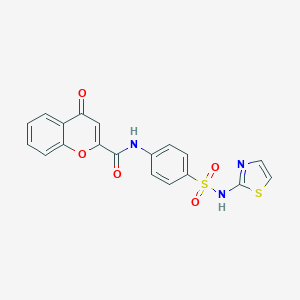
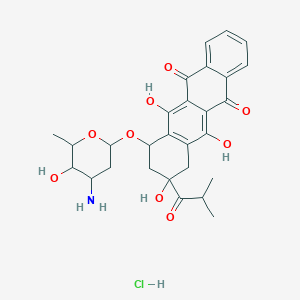
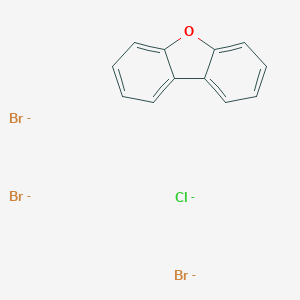

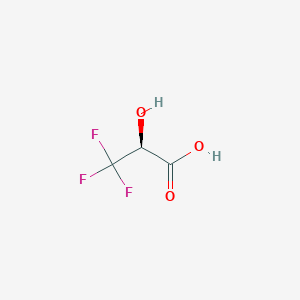
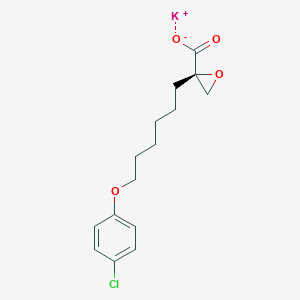
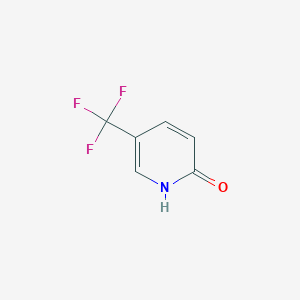
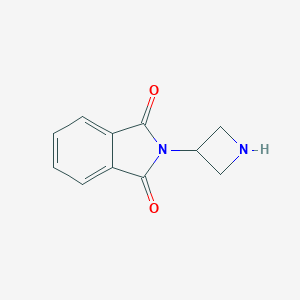
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
